Superior In Vitro Potency Against Escherichia coli Compared to Ciprofloxacin
Norfloxacin demonstrates superior in vitro potency against Escherichia coli clinical isolates, with an MIC90 of 1.0 μg/mL compared to 2.0 μg/mL for ciprofloxacin. This represents a 2-fold difference in inhibitory concentration under identical experimental conditions [1].
| Evidence Dimension | Antimicrobial activity (MIC90) |
|---|---|
| Target Compound Data | MIC90 = 1.0 μg/mL |
| Comparator Or Baseline | Ciprofloxacin: MIC90 = 2.0 μg/mL |
| Quantified Difference | 2-fold lower MIC (higher potency) for norfloxacin |
| Conditions | E. coli isolates from diarrheal animals (n=338); MIC determination by standard broth microdilution |
Why This Matters
For applications targeting E. coli infections (e.g., veterinary enteric diseases, UTI models), norfloxacin offers a 2-fold potency advantage over ciprofloxacin, enabling lower effective doses or higher safety margins.
- [1] Kim JM, Jean NS, Kim JW, Jean YH, Lee HS, Kweon CH, et al. Antimicrobial drug susceptibility and treatment efficacy in mice against Escherichia coli and Salmonella spp isolated from feces of diarrheal animals. Korean J Vet Res. 1997;37(2):389-403. View Source
